molecular formula C21H22N4O5S B11018022 3,4-diethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

3,4-diethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B11018022
M. Wt: 442.5 g/mol
InChI Key: NQMWVEJMOXKMPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-DIETHOXY-N-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}BENZAMIDE: is a complex organic compound with the molecular formula C21H22N4O5S It is characterized by its unique structure, which includes diethoxy groups, a pyrimidinylamino sulfonyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIETHOXY-N-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with aniline to yield the benzamide intermediate.

    Introduction of the Pyrimidinylamino Sulfonyl Group: The benzamide intermediate is then reacted with 2-aminopyrimidine and a sulfonyl chloride derivative to introduce the pyrimidinylamino sulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-DIETHOXY-N-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinylamino sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3,4-DIETHOXY-N-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-DIETHOXY-N-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-DIETHOXY-N-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H22N4O5S

Molecular Weight

442.5 g/mol

IUPAC Name

3,4-diethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C21H22N4O5S/c1-3-29-18-11-6-15(14-19(18)30-4-2)20(26)24-16-7-9-17(10-8-16)31(27,28)25-21-22-12-5-13-23-21/h5-14H,3-4H2,1-2H3,(H,24,26)(H,22,23,25)

InChI Key

NQMWVEJMOXKMPX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.